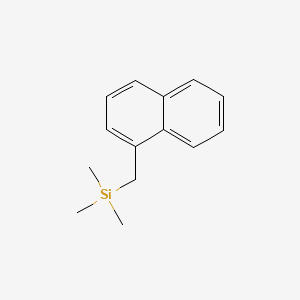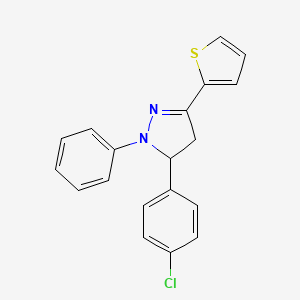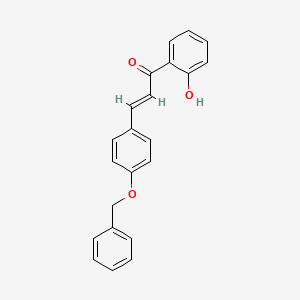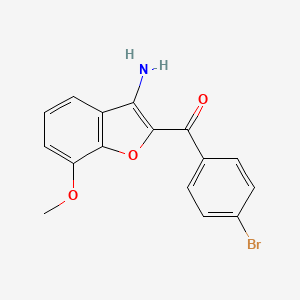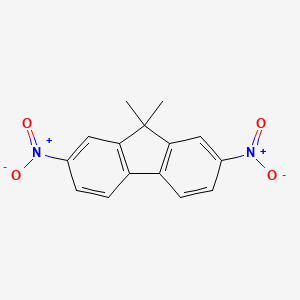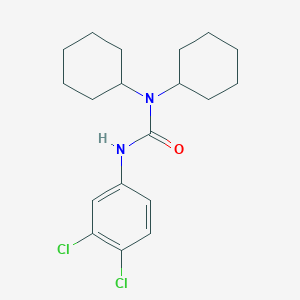
3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea is an organic compound characterized by the presence of a chlorophenyl group, an ethyl group, and a hydroxyethyl group attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea typically involves the reaction of 4-chloroaniline with ethyl isocyanate, followed by the addition of 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Chloroaniline reacts with ethyl isocyanate to form 3-(4-Chlorophenyl)-1-ethylurea.
Step 2: The intermediate product is then reacted with 2-hydroxyethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-1-ethyl-1-(2-oxoethyl)urea.
Reduction: Formation of 3-(4-Aminophenyl)-1-ethyl-1-(2-hydroxyethyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-1-ethylurea: Lacks the hydroxyethyl group, which may affect its solubility and biological activity.
3-(4-Chlorophenyl)-1-(2-hydroxyethyl)urea: Lacks the ethyl group, which may influence its overall chemical properties.
Uniqueness
3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea is unique due to the presence of both the ethyl and hydroxyethyl groups, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H15ClN2O2 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-14(7-8-15)11(16)13-10-5-3-9(12)4-6-10/h3-6,15H,2,7-8H2,1H3,(H,13,16) |
Clave InChI |
MTJGIZBPCJFYRH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO)C(=O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)
